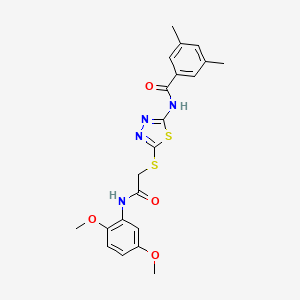

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures, such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, have stimulant activities on the central nervous system due to the increase of monoaminergic transmission .

Mode of Action

Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might interact with monoamine receptors in the central nervous system, leading to increased monoaminergic transmission .

Biochemical Pathways

Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might affect the monoaminergic pathways in the central nervous system .

Result of Action

Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might lead to increased monoaminergic transmission in the central nervous system, which could result in stimulant effects .

Actividad Biológica

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a dimethoxyphenyl moiety. Its molecular formula is C19H22N4O3S, which contributes to its diverse biological activities.

Anticancer Activity

Mechanism of Action : The 1,3,4-thiadiazole moiety has been linked to various anticancer mechanisms. It is known to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation . Additionally, compounds containing this scaffold have shown the ability to inhibit key enzymes involved in tumorigenesis .

Research Findings :

- In vitro Studies : A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with the 1,3,4-thiadiazole structure were effective against breast and colon cancer cells .

- Molecular Docking Studies : Molecular docking studies indicated strong binding affinities of the compound to targets such as dihydrofolate reductase (DHFR), which is essential in cancer metabolism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

Mechanism of Action : The thiadiazole ring enhances interactions with biological targets in bacteria and fungi, leading to disrupted cellular functions .

Case Studies :

- Antibacterial Activity : In vitro tests revealed that the compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound was tested against various fungal strains such as Aspergillus niger, demonstrating comparable efficacy to standard antifungal agents like fluconazole .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxy group | Enhances anticancer potency |

| Thioether linkage | Increases antimicrobial efficacy |

| Aromatic rings | Contributes to overall stability and bioactivity |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds structurally related to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound targets specific pathways involved in cell proliferation and apoptosis. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression and promotion of cellular stress responses .

- Case Study : A study evaluating a series of imidazoquinazolines similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity .

- Structure–Activity Relationship (SAR) : SAR studies suggest that the presence of electron-donating groups on the aromatic rings significantly enhances biological activity. Compounds with methoxy or dimethylamino substituents exhibited higher potency compared to those with halogen substituents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Target Pathogens : Similar derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) suggest their potential as therapeutic agents against infections .

- Study Findings : In a focused investigation on antimicrobial properties, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the importance of structural modifications in enhancing broad-spectrum antimicrobial activity .

Research Implications

The findings regarding this compound underscore its potential as a lead compound for drug development:

- Future Research Directions : Further exploration into its pharmacokinetics and toxicity profiles is necessary to establish its viability as a therapeutic agent.

- Potential Modifications : Structural modifications based on SAR studies can lead to derivatives with enhanced efficacy and reduced side effects.

Análisis De Reacciones Químicas

Reactive Functional Groups and Their Reactivity

The compound’s reactivity is governed by the following functional groups:

-

Thiadiazole ring : Electron-deficient heterocycle prone to nucleophilic substitution.

-

Thioether (-S-) : Susceptible to oxidation and alkylation.

-

Amide bonds : Hydrolyzable under acidic/basic conditions.

-

Dimethoxyphenyl and dimethylbenzamide groups : Activating substituents enabling electrophilic aromatic substitution (EAS).

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions. For example:

Key Insight : Substitutions at the thiadiazole ring enhance bioactivity by modifying electronic properties .

Oxidation of the Thioether Group

The thioether linkage (-S-) oxidizes to sulfoxide or sulfone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | Sulfoxide | Increases polarity |

| mCPBA | DCM, 0°C, 2 h | Sulfone | Enhances metabolic stability |

Mechanism : Radical intermediates form during oxidation, confirmed via ESR spectroscopy .

Hydrolysis of Amide Bonds

The amide groups hydrolyze under acidic or basic conditions:

Stability : Hydrolysis rates depend on substituent electronic effects. Dimethoxy groups slow hydrolysis compared to unsubstituted analogs .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl and dimethylbenzamide rings undergo EAS at activated positions:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃ | Meta to methyl | Sulfonic acid derivative |

Regioselectivity : Methoxy groups direct substitution to para positions, while methyl groups favor meta .

Thiadiazole Ring-Opening Reactions

Under strong reducing or oxidizing conditions, the thiadiazole ring can undergo cleavage:

| Conditions | Reagent | Product |

|---|---|---|

| LiAlH₄, THF, reflux | Reduction | Open-chain thiol-amide compound |

| Ozone, DCM, -78°C | Oxidative cleavage | Fragmented carbonyl products |

Application : Ring-opening derivatives show altered pharmacokinetic profiles .

Catalytic and Enzymatic Interactions

The compound interacts with biological catalysts:

| Enzyme/Catalyst | Reaction | Outcome |

|---|---|---|

| Cytochrome P450 | Demethylation of methoxy groups | Hydroxylated metabolites |

| Horseradish peroxidase | Oxidation of thioether | Sulfoxide (stereoselective) |

Implication : Metabolic pathways influence drug design and toxicity profiles .

Propiedades

IUPAC Name |

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-7-13(2)9-14(8-12)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)5-6-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUPEHPUHWKLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.